(2-(Trifluoromethoxy)phenyl)hydrazine
Overview
Description
“(2-(Trifluoromethoxy)phenyl)hydrazine” is a chemical compound with the molecular formula C7H8ClF3N2O . It is a white to brown solid and is used as an organic building block .
Molecular Structure Analysis
The linear formula for “this compound” is C7H8ClF3N2O . The compound has a molecular weight of 228.6 . For a detailed molecular structure, it would be best to refer to a specialized chemical database or software.Physical and Chemical Properties Analysis
“this compound” is a white to brown solid . It has a molecular weight of 228.6 and a linear formula of C7H8ClF3N2O . The compound is stored at a temperature of +4°C .Scientific Research Applications
Structural and Reactivity Properties
A study by Mary et al. (2021) explored the structural and reactivity properties of hydrazine derivatives, including a compound similar to (2-(Trifluoromethoxy)phenyl)hydrazine, focusing on their stability, chemical reactivity, and potential biological activities. The research highlights how these compounds exhibit increasing stability and decreasing reactivity, with implications for their pharmaceutical applications, particularly in antitumor activity. These insights are critical for researchers considering experimental validation in future studies (Mary et al., 2021).
Microbial Activity
Chaudhari et al. (2006, 2007) investigated bisaryl hydrazino-s-triazine derivatives, created by reacting various aryl hydrazine derivatives. These compounds, related to this compound, were characterized and tested for microbial activity against gram-positive and gram-negative bacteria. Such studies are essential for developing new antibacterial agents (Chaudhari et al., 2006)(Chaudhari et al., 2007).
DNA Damage Studies
Runge‐Morris et al. (1994) examined the metabolism of hydrazines and their ability to damage cellular macromolecules. They focused on the strand scission of DNA, indicating the significant role of organic free radicals in hydrazine-mediated DNA damage. This research provides insights into the toxicological aspects of hydrazines, which are relevant to environmental and health concerns (Runge‐Morris et al., 1994).
Antibacterial and Antioxidant Properties
Karaküçük-Iyidoğan et al. (2014) synthesized novel thiosemicarbazones, including a derivative of this compound. These compounds showed excellent inhibition potency against Gram-positive pathogens and antioxidant activity. Such studies are crucial for the development of new antibacterial and antioxidant agents (Karaküçük-Iyidoğan et al., 2014).
Antineoplastic Activity
Shyam et al. (1993) explored a series of 1-acyl-1,2-bis(methylsulfonyl)-2-(2-chloroethyl)hydrazines, designed as analogs of hydrazine derivatives for antineoplastic activity against various cancers. This research demonstrates the potential of hydrazine derivatives in cancer treatment (Shyam et al., 1993).
Computational Studies and Biological Activities
Altalhi et al. (2021) conducted a computational study and biological evaluation of novel thiosemicarbazide derivatives. This research provides insights into the synthesis of compounds related to this compound and their potential antimicrobial and antioxidant activities (Altalhi et al., 2021).
Synthesis of Fluorinated Derivatives
Buscemi et al. (2005) explored the synthesis of fluorinated Z-oximes, a process involving hydrazines and leading to the formation of fluorinated triazin-5-ones. This study contributes to the understanding of the chemical synthesis of fluorinated compounds, which are important in various industrial applications (Buscemi et al., 2005).
Properties
IUPAC Name |
[2-(trifluoromethoxy)phenyl]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)13-6-4-2-1-3-5(6)12-11/h1-4,12H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOYOQWVIBGWPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NN)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577068 | |
Record name | [2-(Trifluoromethoxy)phenyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80577068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
791029-98-6 | |
Record name | [2-(Trifluoromethoxy)phenyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80577068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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